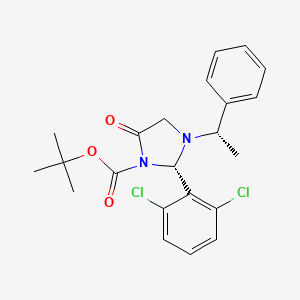

tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(2,6-dichlorophenyl)-5-oxo-3-[(1S)-1-phenylethyl]imidazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O3/c1-14(15-9-6-5-7-10-15)25-13-18(27)26(21(28)29-22(2,3)4)20(25)19-16(23)11-8-12-17(19)24/h5-12,14,20H,13H2,1-4H3/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLKOHWHUFSAHU-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(=O)N(C2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC(=O)N([C@H]2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate often involves multistep reactions. Starting from commercially available materials, key steps include esterification, amidation, and cyclization under controlled conditions.

Industrial Production Methods: : On an industrial scale, the production employs similar methodologies but with optimizations for yield and purity. Automation and continuous flow synthesis may be used to ensure large-scale manufacturing efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : This compound is known to undergo various reactions, such as nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions Used: : Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Conditions vary from ambient temperature for certain substitutions to elevated temperatures for cyclization reactions.

Major Products Formed from These Reactions: : Depending on the reaction, products can range from further oxidized derivatives to reduced forms, with potential for creating intermediate compounds useful in different synthetic applications.

Scientific Research Applications: This compound is valuable in various fields:

Chemistry: : Utilized as a reagent and intermediate in the synthesis of complex molecules.

Biology: : Studied for its interactions with biological macromolecules.

Industry: : Employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism: : The compound exerts its effects by binding to specific molecular targets, potentially inhibiting or modifying their function. The dichlorophenyl and phenylethyl groups are critical in this interaction.

Molecular Targets and Pathways Involved: : Common targets might include enzymes and receptors, with pathways involving inhibition of specific enzymatic functions or alteration of receptor activity.

Comparison with Similar Compounds

Similar Compounds: : Compounds like tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate include other imidazolidine derivatives with varying substituents.

Uniqueness: : This compound stands out due to its specific substituent groups, which confer unique chemical properties and potential biological activities.

List of Similar Compounds: : Examples include tert-Butyl (S)-2-(2,6-dimethylphenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate and tert-Butyl (S)-2-(2,4-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate, each differing in the substituent pattern on the phenyl ring.

There you have it—a solid introduction to this fascinating compound and its many facets. Anything to add or ask?

Biological Activity

tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate is a synthetic compound with significant potential in pharmaceutical development and agricultural chemistry. Its unique structure and biological activity make it a subject of interest in various research fields.

Molecular Formula and Weight

- Molecular Formula : C22H24Cl2N2O3

- Molecular Weight : 435.35 g/mol

Structural Features

The compound features a tert-butyl group, a dichlorophenyl moiety, and an imidazolidine ring, which contribute to its biological activity. The stereochemistry of the compound (S configuration) may influence its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate |

| InChI Key | SOLKOHWHUFSAHU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It modulates various cellular processes, which can lead to therapeutic effects in different biological pathways.

Pharmacological Applications

- Antimicrobial Activity : The compound has shown potential against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. Research indicates that its structure may inhibit bacterial cell wall synthesis, contributing to its antimicrobial efficacy .

- Pharmaceutical Development : As an intermediate in drug synthesis, it plays a crucial role in developing pharmaceuticals targeting specific diseases. Its unique properties allow for modifications that can enhance efficacy and reduce side effects .

- Agricultural Chemistry : The compound is utilized in formulating agrochemicals, enhancing crop protection against pests and diseases by improving the stability and efficacy of active ingredients .

Case Studies and Research Findings

Recent studies have explored the structure–activity relationship (SAR) of similar compounds, indicating that modifications to the side chains can significantly alter biological activity. For instance, derivatives with different substituents demonstrated varied effectiveness against microbial strains .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Pathways | Observed Effects |

|---|---|---|

| Antimicrobial | MRSA, C. difficile | Inhibition of cell wall synthesis |

| Pharmaceutical | Various disease pathways | Intermediate in drug synthesis |

| Agricultural Chemistry | Pests and diseases | Enhanced crop protection |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its unique structural characteristics make it suitable for developing drugs with enhanced efficacy against various diseases, including cancer and neurodegenerative disorders .

Therapeutic Potential

Research indicates that compounds like tert-butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate may exhibit therapeutic properties through mechanisms such as enzyme inhibition and receptor modulation. Studies have shown its potential in treating conditions like Parkinson's disease by influencing dopamine receptor activity .

Agricultural Chemistry

Agrochemical Formulation

In agricultural applications, this compound is utilized to formulate agrochemicals that enhance crop protection products. It improves the efficacy and stability of pesticides and herbicides against various pests and diseases, thereby contributing to increased agricultural yield while minimizing environmental impact .

Research on Crop Protection

Studies have demonstrated the effectiveness of this compound in developing new agrochemical formulations that target specific pests more effectively than traditional chemicals. This specificity helps reduce the overall chemical load on the environment while maintaining agricultural productivity .

Biochemical Research

Enzyme Interaction Studies

Researchers employ this compound to investigate enzyme interactions and metabolic pathways. Its ability to serve as a model substrate allows scientists to gain insights into biological processes and identify potential therapeutic targets .

Metabolic Pathway Elucidation

The compound's role in studying metabolic pathways has been highlighted in several studies, where it aids in understanding how specific enzymes function within biological systems. This knowledge is vital for developing new drugs that can modulate these pathways effectively .

Material Science

Advanced Material Development

The unique properties of tert-butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate make it suitable for creating advanced materials, including polymers and coatings. These materials require specific chemical resistance and durability, which this compound can provide due to its stable structure .

Applications in Coatings and Polymers

Research has shown that incorporating this compound into polymer matrices can enhance their performance characteristics, such as thermal stability and chemical resistance. This application is particularly relevant in industries requiring high-performance materials for coatings and protective layers .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis targeting specific diseases | Enhanced drug efficacy |

| Agricultural Chemistry | Formulation of agrochemicals for crop protection | Increased yield with reduced environmental impact |

| Biochemical Research | Study of enzyme interactions and metabolic pathways | Insights into biological processes |

| Material Science | Development of advanced materials like polymers and coatings | Improved stability and performance characteristics |

Q & A

Basic: What synthetic methodologies are reported for the preparation of this compound, and how can reaction progress be monitored effectively?

Answer:

The compound is synthesized via mixed anhydride intermediates, as described in a multi-step procedure involving coupling agents like DIPEA and isobutyl chloroformate. Key steps include:

- Activation of carboxylic acid with chloroformate to form mixed anhydrides.

- Subsequent nucleophilic attack by amines (e.g., 2-amino-2-methylpropanol) to form amide bonds.

- Purification via flash chromatography (0–100% EtOAc/hexane gradient) .

Monitoring: LC-MS is critical for tracking reaction progress, identifying intermediates, and confirming consumption of starting materials. For example, LC-MS confirmed complete consumption of mixed anhydrides after overnight stirring .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are stereochemical assignments validated?

Answer:

- NMR (1H/13C): Assigns proton environments (e.g., imidazolidine protons, aromatic regions from dichlorophenyl groups).

- IR: Confirms carbonyl stretches (5-oxo group, carboxylate).

- HRMS: Validates molecular weight and fragmentation patterns.

Stereochemical Validation: X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for absolute configuration determination. For chiral centers, compare experimental optical rotation with literature or use chiral HPLC with reference standards .

Advanced: How can researchers address contradictions in NMR data arising from dynamic molecular behavior or impurities?

Answer:

- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to −60°C) can resolve broadening caused by conformational exchange. For example, imidazolidine ring puckering may lead to signal splitting.

- Impurity Analysis: Use preparative HPLC or repeated flash chromatography (as in ) to isolate pure fractions. Compare with spiked samples or 2D NMR (COSY, HSQC) to distinguish impurities from conformational artifacts.

- Cross-Validation: Correlate NMR data with crystallographic results (e.g., bond angles/rotamers from SHELXL-refined structures) .

Advanced: What strategies optimize stereochemical control during synthesis, particularly for the (S)-1-phenylethyl substituent?

Answer:

- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (S)-1-phenylethylamine) to induce diastereoselectivity.

- Kinetic Resolution: Employ enzymes (lipases) or asymmetric catalysts (e.g., Ru-BINAP) in intermediate steps.

- Crystallization-Induced Diastereomer Resolution: Exploit differential solubility of diastereomers during purification (e.g., in EtOAc/hexane systems) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking Studies: Use software like AutoDock to predict binding modes of the dichlorophenyl group to target proteins (e.g., WDR5 in ).

- QSAR Modeling: Correlate substituent electronic properties (Hammett σ values) with biological activity data.

- MD Simulations: Assess conformational stability of the imidazolidine ring in solvent (e.g., water/CH2Cl2) using AMBER or GROMACS .

Advanced: What experimental design principles apply to scaling up synthesis while maintaining yield and purity?

Answer:

- DoE (Design of Experiments): Use factorial designs to optimize parameters (temperature, stoichiometry, solvent ratios). For example, vary DIPEA equivalents (3–6 eq.) to maximize mixed anhydride formation .

- Flow Chemistry: Transition batch reactions to continuous flow for exothermic steps (e.g., chloroformate activation), improving heat dissipation and reproducibility .

- In-Line Analytics: Integrate PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Advanced: How are stability and degradation profiles assessed under varying storage conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:

- HPLC-PDA: Detect photo-oxidation products (e.g., imidazolidine ring opening).

- TGA/DSC: Identify thermal decomposition thresholds.

- Long-Term Stability: Store aliquots at −20°C, 4°C, and RT. Analyze monthly for 12 months using LC-MS to track hydrolysis of the tert-butyl carboxylate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.